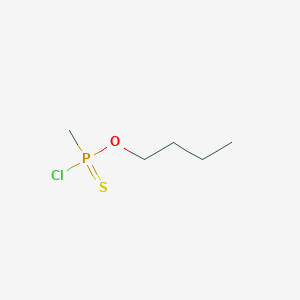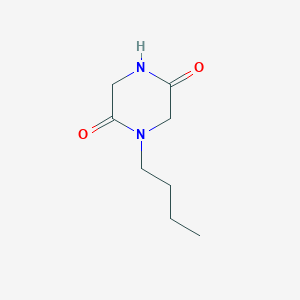
1-Butylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylpiperazine-2,5-dione, also known as N-Butylmaleimide (NBM), is a cyclic imide compound with the chemical formula C8H11NO2. It is a white crystalline solid with a melting point of 68-71°C and is soluble in organic solvents such as chloroform and acetone. NBM is widely used in scientific research due to its unique chemical and physical properties.
Mecanismo De Acción
NBM acts as a Michael acceptor, which means it can undergo nucleophilic addition reactions with various nucleophiles such as thiols, amines, and hydroxyl groups. This property makes NBM a useful reagent for the modification of biomolecules such as proteins and peptides. The nucleophilic addition reaction of NBM with cysteine residues in proteins results in the formation of stable thioether linkages, which can be used to immobilize proteins on surfaces or to crosslink proteins in solution.
Efectos Bioquímicos Y Fisiológicos
NBM has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and leukemia. The cytotoxicity of NBM is thought to be due to its ability to react with thiol-containing proteins and enzymes, leading to the disruption of cellular processes. NBM has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This property makes NBM a potential therapeutic agent for the treatment of diseases such as arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NBM in lab experiments include its easy synthesis, high reactivity towards nucleophiles, and versatility in the synthesis of various organic compounds. However, NBM has some limitations, such as its potential toxicity towards living cells and its sensitivity to air and moisture, which can lead to degradation of the compound.
Direcciones Futuras
There are several future directions for the use of NBM in scientific research. One potential application is in the development of novel drug delivery systems using maleimide-functionalized polymers. Another direction is in the synthesis of cyclic peptides and peptidomimetics with improved biological activity and selectivity. Additionally, NBM could be used as a tool for the modification of proteins and enzymes for various applications, such as the immobilization of enzymes on surfaces for biocatalysis.
Conclusion
In conclusion, 1-Butylpiperazine-2,5-dione (NBM) is a versatile compound with a wide range of applications in scientific research. Its unique chemical and physical properties make it a useful reagent for the synthesis of various organic compounds and the modification of biomolecules. Future research on NBM could lead to the development of novel therapeutic agents and drug delivery systems.
Métodos De Síntesis
The synthesis of NBM involves the reaction of butylamine with maleic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of NBM as the final product.
Aplicaciones Científicas De Investigación
NBM has been extensively used in scientific research as a versatile reagent for the synthesis of various organic compounds. It is commonly used in the preparation of maleimide-functionalized polymers, which have applications in drug delivery, tissue engineering, and bioconjugation. NBM is also used in the synthesis of cyclic peptides and peptidomimetics, which have potential therapeutic applications in cancer and infectious diseases.
Propiedades
Número CAS |
16350-85-9 |
|---|---|
Nombre del producto |
1-Butylpiperazine-2,5-dione |
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-butylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-10-6-7(11)9-5-8(10)12/h2-6H2,1H3,(H,9,11) |
Clave InChI |
GHXVGVFQOFBEOP-UHFFFAOYSA-N |
SMILES |
CCCCN1CC(=O)NCC1=O |
SMILES canónico |
CCCCN1CC(=O)NCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



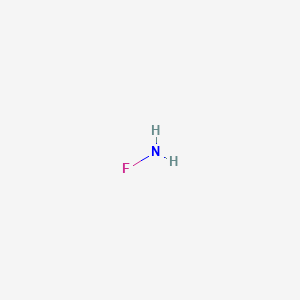
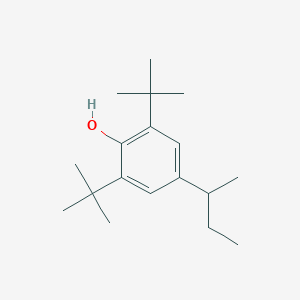
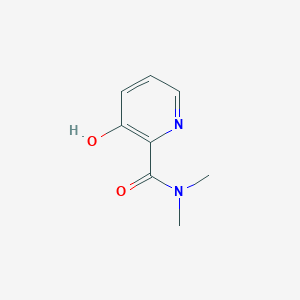
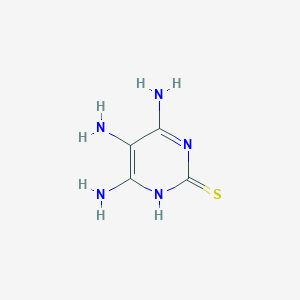
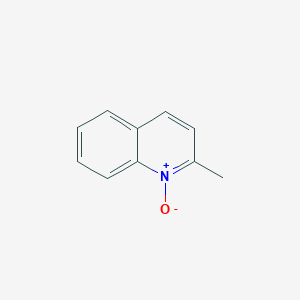
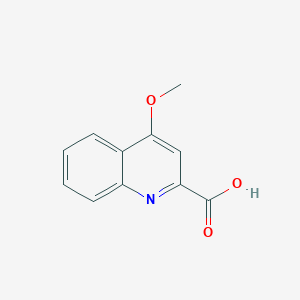
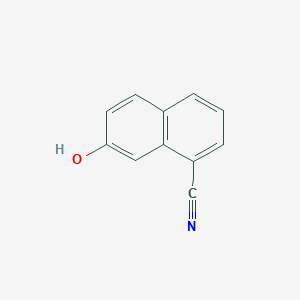
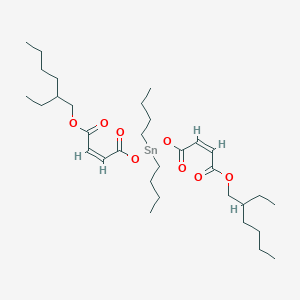
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
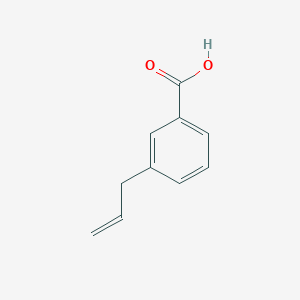
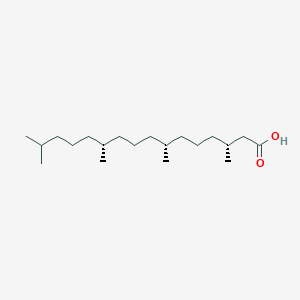
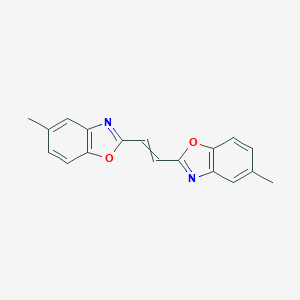
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
